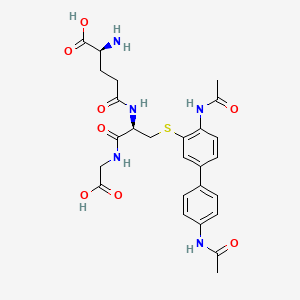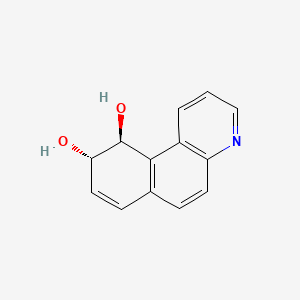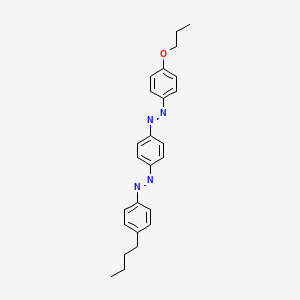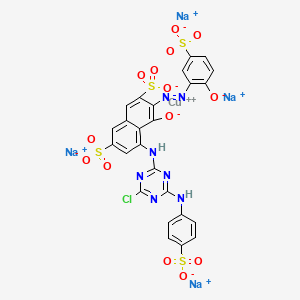
3-(Glutathion-S-yl)-N,N'-diacetylbenzidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Glutathion-S-yl)-N,N’-diacetylbenzidine is a complex organic compound that features a benzidine core substituted with glutathione and acetyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Glutathion-S-yl)-N,N’-diacetylbenzidine typically involves the conjugation of glutathione to N,N’-diacetylbenzidine. This process can be achieved through a series of steps:
Acetylation of Benzidine: Benzidine is first acetylated using acetic anhydride in the presence of a catalyst to form N,N’-diacetylbenzidine.
Conjugation with Glutathione: The N,N’-diacetylbenzidine is then reacted with glutathione in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(Glutathion-S-yl)-N,N’-diacetylbenzidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound back to its original benzidine form.
Substitution: The acetyl and glutathione groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may require catalysts like palladium on carbon (Pd/C) or specific nucleophiles.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Benzidine derivatives.
Substitution: Various substituted benzidine compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(Glutathion-S-yl)-N,N’-diacetylbenzidine has several applications in scientific research:
Chemistry: Used as a model compound to study conjugation reactions and the behavior of glutathione conjugates.
Biology: Investigated for its role in cellular detoxification processes and its interaction with cellular proteins.
Industry: Used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(Glutathion-S-yl)-N,N’-diacetylbenzidine involves its interaction with cellular proteins and enzymes. The glutathione moiety allows the compound to participate in redox reactions, influencing cellular oxidative stress levels. It can also bind to specific proteins, altering their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
2,3,5-tris(Glutathion-S-yl)hydroquinone: Another glutathione conjugate with similar detoxification properties.
3-(Glutathion-S-yl)acetaminophen: A glutathione conjugate of acetaminophen, known for its role in detoxification and potential toxicity.
Uniqueness
3-(Glutathion-S-yl)-N,N’-diacetylbenzidine is unique due to its specific structure, which combines the properties of benzidine and glutathione. This combination allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound for research and industrial applications.
Propiedades
| 89014-16-4 | |
Fórmula molecular |
C26H31N5O8S |
Peso molecular |
573.6 g/mol |
Nombre IUPAC |
(2S)-5-[[(2R)-3-[2-acetamido-5-(4-acetamidophenyl)phenyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C26H31N5O8S/c1-14(32)29-18-6-3-16(4-7-18)17-5-9-20(30-15(2)33)22(11-17)40-13-21(25(37)28-12-24(35)36)31-23(34)10-8-19(27)26(38)39/h3-7,9,11,19,21H,8,10,12-13,27H2,1-2H3,(H,28,37)(H,29,32)(H,30,33)(H,31,34)(H,35,36)(H,38,39)/t19-,21-/m0/s1 |
Clave InChI |
ZZHDVNCYFVXRAG-FPOVZHCZSA-N |
SMILES isomérico |
CC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)NC(=O)C)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)NC(=O)C)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







